molecular formula C9H11FOS B7906689 2-(3-Fluoro-6-methoxyphenyl)ethanethiol

2-(3-Fluoro-6-methoxyphenyl)ethanethiol

Cat. No.: B7906689
M. Wt: 186.25 g/mol
InChI Key: MEHWFZCQBKDDNZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methoxyphenyl)ethanethiol is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluoro group at the third position and a methoxy group at the sixth position on the phenyl ring, along with an ethanethiol group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methoxyphenyl)ethanethiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluoro-6-methoxybenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methoxyphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of thiolate anions.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-6-methoxyphenyl)ethanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methoxyphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, potentially altering their activity. The fluoro and methoxy groups may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)ethanethiol
  • 2-(3-Methoxyphenyl)ethanethiol
  • 2-(3-Chloro-6-methoxyphenyl)ethanethiol

Uniqueness

2-(3-Fluoro-6-methoxyphenyl)ethanethiol is unique due to the combination of the fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups provides a distinct profile compared to similar compounds.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-11-9-3-2-8(10)6-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHWFZCQBKDDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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